2,4-Furandimethanol
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple nomenclature systems that reflect its chemical structure and properties. The compound carries the Chemical Abstracts Service registry number 294857-29-7, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₆H₈O₃ indicates the presence of six carbon atoms, eight hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 128.13 grams per mole.
The International Union of Pure and Applied Chemistry systematic name for this compound is [4-(hydroxymethyl)furan-2-yl]methanol, which precisely describes the structural arrangement of functional groups. This nomenclature system clearly indicates the presence of hydroxymethyl substituents at the second and fourth positions of the furan ring. Alternative names include furan-2,4-diyldimethanol and (furan-2,4-diyl)dimethanol, both of which emphasize the dual hydroxymethyl substitution pattern.
The compound's Simplified Molecular Input Line Entry System representation is C1=C(OC=C1CO)CO, providing a linear notation that describes the molecular structure. The International Chemical Identifier string InChI=1S/C6H8O3/c7-2-5-1-6(3-8)9-4-5/h1,4,7-8H,2-3H2 offers a standardized representation that facilitates database searches and computational analysis. The corresponding International Chemical Identifier Key HKGMKJJFLRJMEN-UHFFFAOYSA-N provides a compact, unique identifier derived from the full International Chemical Identifier string.
Structural Characteristics and Isomerism
The structural architecture of this compound centers around a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom, characteristic of the furan family. The compound features two hydroxymethyl groups (-CH₂OH) positioned at the 2- and 4-positions of the furan ring, creating a symmetrical substitution pattern that distinguishes it from other furandimethanol isomers. This specific positioning of functional groups confers unique chemical and physical properties that differentiate this compound from its structural relatives.
The isomeric relationships within the furandimethanol family demonstrate the significance of substituent positioning on chemical behavior and applications. The 3,4-furandimethanol isomer, identified by Chemical Abstracts Service number 14496-24-3, represents an alternative arrangement where hydroxymethyl groups occupy adjacent positions on the furan ring. This isomer exhibits different chemical properties and reactivity patterns compared to the 2,4-substituted compound, highlighting the importance of positional isomerism in determining molecular characteristics.
The 2,5-bis(hydroxymethyl)furan isomer, catalogued under Chemical Abstracts Service number 1883-75-6, represents another significant member of this family. This compound features hydroxymethyl groups at the 2- and 5-positions, creating a different symmetry pattern that affects both physical properties and synthetic utility. Research has shown that 2,5-bis(hydroxymethyl)furan serves as an important platform chemical derived from biomass sources, particularly through the reduction of 5-hydroxymethylfurfural.
Comparative analysis of furandimethanol isomers reveals distinct differences in melting points, thermal stability, and crystallization behavior. The 2,5-isomer exhibits a melting point range of 74-77°C and demonstrates specific thermal degradation patterns. These structural variations among isomers directly influence their respective applications in polymer synthesis, with each isomer contributing different properties to the resulting materials.
| Isomer | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|---|
| This compound | 294857-29-7 | C₆H₈O₃ | 128.13 | 2,4-disubstituted |
| 3,4-Furandimethanol | 14496-24-3 | C₆H₈O₃ | 128.13 | 3,4-disubstituted |
| 2,5-Furandimethanol | 1883-75-6 | C₆H₈O₃ | 128.13 | 2,5-disubstituted |
Historical Development in Heterocyclic Chemistry
The historical development of furan chemistry provides essential context for understanding the significance of this compound within the broader field of heterocyclic compounds. The furan ring system traces its nomenclatural origins to the Latin term "furfur," meaning bran, reflecting the early discovery that furfural, a key furan derivative, could be produced from agricultural waste materials. This etymological connection established a foundational link between furan chemistry and renewable biomass sources that continues to influence contemporary research directions.
The systematic exploration of furan derivatives began in the late eighteenth century with Carl Wilhelm Scheele's description of 2-furoic acid in 1780, marking the first documented characterization of a furan-containing compound. This pioneering work established the groundwork for subsequent investigations into the chemical properties and synthetic potential of furan-based molecules. Johann Wolfgang Döbereiner's report of furfural in 1831, followed by John Stenhouse's detailed characterization nine years later, further expanded the understanding of furan chemistry and its practical applications.
Heinrich Limpricht's preparation of furan itself in 1870 represented a crucial milestone in heterocyclic chemistry, although his initial designation of the compound as "tetraphenol" reflected the limited understanding of aromatic heterocycles at that time. This historical progression from individual furan derivatives to the parent heterocycle itself demonstrates the systematic approach that characterized early organic chemistry research and laid the foundation for modern heterocyclic synthesis.
The development of furandimethanol compounds emerged as part of the broader evolution of furan chemistry throughout the twentieth century. These compounds gained particular attention as researchers recognized their potential as renewable building blocks for polymer synthesis and their role as intermediates in biomass conversion processes. The specific investigation of positional isomers, including this compound, reflects the growing sophistication of synthetic organic chemistry and the increasing demand for sustainable chemical feedstocks.
Contemporary research on this compound and related compounds continues this historical trajectory by emphasizing sustainable synthesis methods and green chemistry principles. Recent studies have demonstrated efficient one-pot production methods for furandimethanol isomers from renewable carbohydrate sources, utilizing innovative catalytic systems that combine Lewis acids, Brønsted acids, and hydrogen donors. These advances represent a direct continuation of the historical connection between furan chemistry and renewable resources, while incorporating modern catalytic science and process optimization strategies.
Structure
3D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-2-5-1-6(3-8)9-4-5/h1,4,7-8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGMKJJFLRJMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608441 | |
| Record name | (Furan-2,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294857-29-7 | |
| Record name | (Furan-2,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Monometallic Copper Chromite Catalysts
Copper chromite (CuCrO₄) catalysts exhibit exceptional selectivity for the partial hydrogenation of 4-HMF to this compound. Under mild conditions (393 K, 24 hours), CuCrO₄ achieves >99% conversion of 4-HMF with near-quantitative selectivity toward the diol. The catalyst’s acidic sites facilitate aldehyde reduction while minimizing over-hydrogenation of the furan ring. Kinetic studies reveal that reaction rates depend critically on hydrogen pressure, with optimal performance observed at 3–4 MPa. However, prolonged reaction times or temperatures exceeding 400 K promote side reactions, including furan ring saturation and decarbonylation.
Bimetallic Copper-Ruthenium Catalysts
Bimetallic Cu-Ru/C catalysts enhance hydrogenation efficiency by combining copper’s selectivity with ruthenium’s high activity. At 493 K, Cu-Ru/C (5 wt% Ru) converts 4-HMF to this compound with 85% selectivity within 6 hours. The ruthenium component accelerates hydrogen dissociation, while copper modulates surface electron density to prevent excessive reduction. However, unoptimized Ru loadings (>7 wt%) favor byproduct formation, such as 2-methyltetrahydrofuran-4-methanol (5–15% yield).
Two-Step Hydrogenation Processes
A two-stage approach mitigates decarbonylation issues inherent to single-step methods. Initial hydrogenation with CuCrO₄ at 393 K produces this compound with 98% selectivity, followed by a second step using Cu-Ru/C at 473 K to further reduce residual intermediates. This sequential strategy improves overall diol purity (>99%) while reducing energy consumption by 22% compared to single-reactor systems.
Table 1: Performance of Catalytic Systems for 4-HMF Hydrogenation
| Catalyst | Temperature (K) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| CuCrO₄ | 393 | 24 | >99 | >99 | 98 | |
| Cu-Ru/C (5%) | 493 | 6 | 100 | 85 | 85 | |
| Two-step | 393 → 473 | 24 + 4 | 100 | 99 | 98 |
Process Optimization and Scale-Up
Recent innovations focus on improving reaction economics and environmental sustainability. The 2025 RSC study by Ceyhan et al. demonstrates a solvent-free process using saturated aqueous NaCl solutions, which stabilize 4-HMF during dehydration and subsequent hydrogenation. Key advancements include:
Reaction Condition Optimization
Optimal hydrogenation occurs at 0.25 M HCl, 80°C, and 100 g/L 4-HMF loading, achieving 80% selectivity toward this compound within 120 minutes. The addition of NaCl (5 wt%) suppresses 5-HMF isomerization, enhancing diol purity to 92%.
Solvent and Additive Effects
Water emerges as a superior solvent compared to toxic alternatives like acetonitrile or toluene. Aqueous systems reduce the ecological factor (E-factor) to 0.67 by eliminating organic waste streams. Molecular sieves (4 Å) incorporated into the reactor setup adsorb reaction water, shifting equilibrium toward diol formation and improving yields by 12%.
Large-Scale Synthesis
Pilot-scale trials (100 g 4-HMF) validate the scalability of optimized protocols. Continuous product removal via a tailor-made reactor system achieves 89% yield over nine operational cycles, with a total diol output of 76 g per batch. Life-cycle analysis indicates a 40% reduction in greenhouse gas emissions compared to conventional fossil-derived diols.
Mechanistic Insights and Selectivity Control
The hydrogenation mechanism proceeds via Langmuir-Hinshelwood kinetics, where adsorbed hydrogen atoms react with surface-bound 4-HMF. Density functional theory (DFT) calculations reveal that copper catalysts stabilize the transition state for aldehyde reduction through charge transfer to the carbonyl oxygen. Conversely, ruthenium-rich surfaces favor C–O cleavage, necessitating precise catalyst composition control.
Selectivity challenges arise from competitive pathways:
- Desired pathway : 4-HMF → this compound (ΔG‡ = 45 kJ/mol)
- Decarbonylation : 4-HMF → furan-4-methanol + CO (ΔG‡ = 58 kJ/mol)
- Ring hydrogenation : this compound → tetrahydrofuran diol (ΔG‡ = 72 kJ/mol)
Lowering reaction temperatures below 400 K and maintaining H₂ pressures <5 MPa effectively suppress undesired pathways.
Chemical Reactions Analysis
Oxidation Reactions
2,4-FDM undergoes oxidation to form high-value intermediates:
-
Furan-2,4-dicarbaldehyde : Produced via dehydrogenation using alcohol oxidases or metal catalysts .
-
2,4-Furandicarboxylic acid (2,4-FDCA) : Achieved through sequential oxidation with dehydrogenases (e.g., HmfH) or peroxygenases, yielding up to 98% selectivity under mild conditions .
Enzymatic pathways in recombinant E. coli enable direct conversion of 2,4-FDM to 2,4-FDCA, a precursor for liquid crystals and polymers .
Esterification and Etherification
The diol’s hydroxymethyl groups react with acylating agents:
Acetylation
| Reactants | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Acetic anhydride | 120°C, 3 h | 2,4-FDM diacetate (BHMFD) | 89 | |
| Furfuryl acetate | 100°C, paraformaldehyde | 2,4-FDM monoacetate (BHMFM) | 63 |
Etherification
Reaction with alkyl halides or epoxides produces ethers like 2,4-bis(methoxymethyl)furan, used as bio-based solvents .
Polymerization
2,4-FDM serves as a monomer for polyesters and polyurethanes:
| Co-monomer | Catalyst | Conditions | Polymer Properties | Source |
|---|---|---|---|---|
| Furan dicarboxylates | CALB lipase | 90°C, solvent-free | Mₙ = 8,500 Da, Tₘ = 120°C | |
| Aliphatic diols | Ti(OBu)₄ | 180°C, vacuum | Biodegradable, high Tg |
Enzymatic polymerization with Candida antarctica lipase B (CALB) achieves high molecular weight polyesters (Đ = 1.8) .
Dehydration and Condensation
Under acidic conditions, 2,4-FDM dehydrates to form:
-
2,4-Dimethylfuran (DMF) : Using FeCl₂/MgCl₂ at 220°C (81% yield) .
-
Condensed furanics : Solvent-free systems yield oligomers for hydrodeoxygenation to biofuels .
Alkoxylation and Glycidylation
Reaction with ethylene oxide or propylene oxide produces alkoxylated derivatives for surfactants. Glycidyl ethers exhibit epoxy reactivity, useful in resins .
Kinetic and Mechanistic Insights
Scientific Research Applications
2.1. Polymer Production
2,4-FDM serves as a valuable monomer in the synthesis of biobased polyesters and polyurethanes. Its incorporation into polymer matrices enhances thermal stability and mechanical properties compared to traditional petroleum-based polymers. Notable studies have demonstrated its use in:
- Biobased Polyesters : 2,4-FDM can be polymerized with dicarboxylic acids to form polyesters that are biodegradable and have applications in packaging and textiles .
- Polyurethanes : The compound can react with isocyanates to produce polyurethane foams with improved performance characteristics, making them suitable for insulation and cushioning materials .
2.2. Biofuel Production
As a potential biofuel precursor, 2,4-FDM can be converted into higher-value fuels through various chemical transformations. Its derivatives are being explored for:
- Hydrogenolysis : The conversion of 2,4-FDM into liquid fuels such as dimethylfuran (DMF), which is recognized for its high energy density and favorable combustion properties .
- Liquid Crystal Materials : The structural properties of 2,4-FDCA (derived from 2,4-FDM) make it suitable for the synthesis of liquid crystal materials used in displays and other electronic devices .
2.3. Pharmaceutical Applications
The synthesis of pharmaceutical compounds using 2,4-FDM as a precursor has been investigated due to its functional groups that allow for further chemical modifications:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : Research indicates that derivatives of 2,4-FDM can be transformed into intermediates for APIs used in treating various conditions .
3.1. Enzymatic Synthesis of Polyesters
A study by Deng et al. (2020) demonstrated the enzymatic synthesis of polyesters using 2,4-FDM as a diol component. The resulting polymers exhibited enhanced mechanical properties and biodegradability compared to conventional polyesters .
3.2. Catalytic Conversion to Fuels
Recent advancements in catalytic systems have shown that 2,4-FDM can be selectively reduced to produce fuels with high octane numbers. For instance, a study highlighted the efficient conversion of 2,4-FDM to DMF using hydrogenation techniques under optimized conditions .
Comparative Data Table
Mechanism of Action
The mechanism by which 2,4-Furandimethanol exerts its effects involves its ability to undergo various chemical transformations. The hydroxyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in chemical reactions. The furan ring provides stability and reactivity, allowing for the formation of diverse products.
Comparison with Similar Compounds
Catalytic Selectivity and Reaction Networks
The selectivity of HMF conversion depends on catalyst design and reaction conditions:
- Copper-doped porous metal oxides favor FDM formation (up to 95% yield) by selectively reducing HMF’s aldehyde group while preserving the furan ring .
- Noble metal catalysts (e.g., Pd, Ru) often promote over-hydrogenation, leading to tetrahydrofuran derivatives or fully saturated products .
- Bimetallic systems (e.g., Cu-Pd) balance activity and selectivity, enabling tunable production of FDM or DMF .
Physicochemical Properties
- Hydrophilicity : FDM’s two hydroxyl groups make it more hydrophilic (logP ≈ 0.2) compared to DMF (logP ≈ 1.5), influencing solubility in polymer matrices .
- Thermal Stability : FDM’s furan ring degrades above 200°C, whereas saturated analogs like 2,5-dimethyltetrahydrofuran exhibit higher thermal stability, suitable for high-temperature fuel applications .
Biological Activity
2,4-Furandimethanol (FDM) is a furan-based compound that has garnered attention for its potential applications in various fields, including biochemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, properties, and potential applications.
Chemical Structure and Synthesis
This compound is derived from 5-hydroxymethylfurfural (HMF), which is a platform compound obtained from biomass. The synthesis of FDM typically involves the selective reduction of HMF through catalytic hydrogenation. Recent studies have reported high yields of FDM using various catalysts under optimized conditions. For instance, a cobalt-based catalyst demonstrated a yield of 95% in methanol at 70 °C with 15 bar of hydrogen pressure .
Biological Properties
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases. Studies have shown that FDM can scavenge free radicals effectively, making it a potential candidate for therapeutic applications .
Antimicrobial Activity
Preliminary investigations suggest that FDM possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis .
Case Studies
-
Antioxidant Efficacy
A study evaluated the antioxidant capacity of FDM using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that FDM exhibited a dose-dependent scavenging effect, comparable to established antioxidants such as ascorbic acid . -
Antimicrobial Testing
In another study, FDM was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 200 µg/mL for both bacterial strains, indicating promising antimicrobial activity .
Applications in Material Science
This compound is also being explored for its potential in creating biopolymers. Research has shown that it can be copolymerized with various diols to form biodegradable polyesters. These materials exhibit favorable mechanical properties and thermal stability, making them suitable for packaging and biomedical applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary catalytic systems for synthesizing 2,5-Furandimethanol (FDM) from 5-hydroxymethylfurfural (HMF)?
- Methodological Answer: FDM synthesis typically involves selective hydrogenation of HMF. Key catalytic systems include:
- Copper-doped porous metal oxides (e.g., Cu/MgO or Cu/Al₂O₃), which enable tunable conversion by modulating surface acidity and reducing over-hydrogenation .
- Ruthenium-based catalysts (e.g., Ru/C) in supercritical methanol, leveraging hydrogen transfer pathways for high selectivity .
- Bimetallic catalysts (e.g., Pt-Co) for direct conversion of carbohydrates (e.g., fructose) to FDM via tandem dehydration-hydrogenation .
Critical factors include controlling reaction networks to preserve the furan ring while reducing the aldehyde group .
Q. Which spectroscopic techniques are recommended for characterizing 2,5-Furandimethanol?
- Methodological Answer:
- ¹H and ¹³C NMR : Identify hydroxymethyl protons (δ ~4.4 ppm) and furan carbons (δ ~152 ppm for C-2, δ ~102 ppm for C-5) .
- TLC : Use solvent systems like CHCl₃/CH₃OH (9:1) for purity assessment (Rf ≈ 0.30) .
- Mass spectrometry : Confirm molecular weight (m/z 128.13) and fragmentation patterns .
Q. How do reaction parameters influence FDM yield in hydrogenation reactions?
- Methodological Answer:
- Temperature : Optimal range: 120–150°C. Higher temperatures risk furan ring hydrogenation, forming byproducts like DMTHF .
- Hydrogen pressure : 20–50 bar balances selectivity and reaction rate .
- Solvent : Polar solvents (e.g., water, methanol) stabilize intermediates; supercritical methanol enhances hydrogen transfer efficiency .
Advanced Research Questions
Q. What strategies optimize selectivity for FDM when competing pathways exist (e.g., over-hydrogenation or ring opening)?
- Methodological Answer:
- Catalyst design : Doping Cu into metal oxides suppresses over-hydrogenation by moderating active-site electron density .
- Kinetic control : Short reaction times (1–3 hours) and low H₂ partial pressure limit side reactions .
- In situ monitoring : Use ATR-IR or GC-MS to track intermediate formation and adjust conditions dynamically .
Q. How can catalyst stability be improved during continuous FDM production?
- Methodological Answer:
- Support materials : Use thermally stable carriers (e.g., TiO₂, ZrO₂) to prevent sintering .
- Regeneration protocols : Oxidative treatments (e.g., O₂ calcination) restore activity by removing carbonaceous deposits .
- Morphological analysis : TEM/XPS post-reaction identifies structural degradation (e.g., metal leaching) .
Q. How should researchers address contradictions in reported catalytic efficiencies (e.g., varying yields under similar conditions)?
- Methodological Answer:
- Standardize benchmarking : Compare turnover frequencies (TOFs) instead of yields to account for catalyst loading differences .
- Detailed characterization : Analyze catalyst crystallinity (via XRD) and dopant distribution (via EDS) to explain performance variability .
- Meta-analysis : Cross-reference studies using identical substrates (e.g., HMF vs. fructose) and solvent systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
